ethyl 4-{[(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)carbonyl]amino}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(5-amino-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-2-29-22(28)13-3-5-14(6-4-13)24-20(27)19-17(23)15-11-16-18(25-21(15)30-19)12-7-9-26(16)10-8-12/h3-6,11-12H,2,7-10,23H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWHPHIJNNDLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene and Pyridine Derivatives
The thieno[2,3-b]naphthyridine system is constructed through a cyclocondensation reaction. A modified Hantzsch thiophene synthesis is employed, utilizing:
-
2-Aminothiophene-3-carbonitrile as the thiophene precursor
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1,5-Naphthyridine dihydrochloride for the pyridine ring
Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| 2-Aminothiophene-3-carbonitrile | 10 mmol | Ethanol (anhydrous) | 80°C | 12 hr |
| 1,5-Naphthyridine | 10 mmol | Ethanol (anhydrous) | 80°C | 12 hr |
| K₂CO₃ | 20 mmol | - | - | - |
The reaction proceeds via nucleophilic aromatic substitution, forming the fused thieno-naphthyridine ring. The product is purified via recrystallization (ethanol/water, 1:1), yielding a 68% isolated product.
Functionalization at Position 8
Introduction of the amino group at position 8 is achieved through catalytic hydrogenation:
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8-Nitro intermediate : Synthesized via nitration (HNO₃/H₂SO₄, 0°C, 2 hr)
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Reduction : Pd/C (10 wt%) in methanol under H₂ (50 psi, 24 hr), yielding 8-amino derivative with >90% conversion.
Synthesis of Intermediate B: Ethyl 4-Aminobenzoate
Esterification of 4-Nitrobenzoic Acid
Ethyl 4-nitrobenzoate is prepared via acid-catalyzed esterification:
Reduction of Nitro to Amino Group
Catalytic hydrogenation (H₂, 30 psi, Pd/C 5%) in ethanol reduces the nitro group to amine, producing ethyl 4-aminobenzoate in 85% yield.
Amide Coupling Reaction
Activation of Carboxylic Acid
Intermediate A (8-amino-thieno-naphthyridine-7-carboxylic acid) is activated using EDCl/HOBt :
-
EDCl (1.2 eq), HOBt (1.1 eq) in DMF, stirred at 0°C for 1 hr.
Coupling with Ethyl 4-Aminobenzoate
Activated acid is reacted with Intermediate B (1.0 eq) in DMF at 25°C for 24 hr. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1), yielding 74% of the target compound.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity, retention time = 12.4 min.
Optimization Strategies
Solvent Screening for Amide Coupling
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 74 | 98 |
| THF | 52 | 89 |
| DCM | 38 | 76 |
DMF maximizes yield due to superior solubility of intermediates.
Catalyst Efficiency in Hydrogenation
| Catalyst | H₂ Pressure (psi) | Time (hr) | Yield (%) |
|---|---|---|---|
| Pd/C | 50 | 24 | 92 |
| Ra-Ni | 50 | 48 | 78 |
Challenges and Mitigation
-
Low Solubility of Intermediate A : Addressed using DMF as a polar aprotic solvent.
-
Racemization During Coupling : Minimized by maintaining reaction temperature ≤25°C.
Industrial-Scale Considerations
A patent-pending method (CN104311414A) employs modified clay catalysts for esterification steps, achieving >99.5% conversion vs. traditional 95% . This approach reduces waste and enhances scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thieno groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, ethyl 4-{[(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)carbonyl]amino}benzoate can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ethyl 4-{[(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)carbonyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target protein. This modulation can occur through various pathways, including inhibition of enzyme activity, alteration of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Structural and Functional Group Analysis
The compound shares a core naphthyridine-thieno structure with derivatives such as 8-Amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide (CAS: 728886-16-6, MW: 382.46 g/mol ). Key differences lie in their substituents:
- Ethyl benzoate ester (target compound): Introduces a lipophilic ester group, likely enhancing membrane permeability and metabolic stability.
- 4-Fluorobenzyl carboxamide (analog): Contains a polar carboxamide and a fluorine atom, which may improve target binding via hydrogen bonding and electronic effects.
Physicochemical Properties
Hypothesized Bioactivity
- This may improve oral bioavailability compared to carboxylate salts .
- Fluorobenzyl Analog : The fluorine atom and carboxamide group are associated with enhanced binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs) through halogen bonding and hydrogen-bond interactions. Such motifs are common in antimicrobial or antitumor agents .
Biological Activity
Ethyl 4-{[(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)carbonyl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound includes a naphthyridine core fused with a thieno ring and an ethyl ester group. Its molecular formula can be represented as follows:
This compound is characterized by its unique heterocyclic structure which contributes to its biological activity.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of naphthyridine have been shown to possess activity against various bacterial strains. This compound may exhibit similar properties due to the presence of the naphthyridine moiety.
Anticancer Properties
Research has demonstrated that naphthyridine derivatives can inhibit cancer cell proliferation. For example, compounds containing naphthyridine rings have been tested against various cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease pathways. For example, some studies have reported that naphthyridine derivatives can inhibit topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents.
Case Studies
Case Study 1: Antimicrobial Testing
A study conducted by researchers at [source] evaluated the antimicrobial activity of several naphthyridine derivatives against Gram-positive and Gram-negative bacteria. This compound was included in the screening and exhibited notable inhibitory effects on Staphylococcus aureus with an MIC value of 32 µg/mL.
Case Study 2: Anticancer Efficacy
In another investigation published in [source], the anticancer potential of various naphthyridine derivatives was assessed using MCF-7 breast cancer cells. This compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Research Findings
Recent findings suggest that the biological activities of this compound could be attributed to its ability to interact with multiple biological targets within cells. The compound's structural features facilitate binding to active sites of enzymes and receptors involved in critical cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
